N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target the Janus kinase family of enzymes that play a critical role in the immune system.
Mechanism of Action
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide works by selectively inhibiting the Janus kinase family of enzymes, which are involved in the signaling pathways that regulate immune cell activation and proliferation. By blocking these enzymes, this compound is able to reduce the activity of immune cells, thereby reducing inflammation and preventing damage to healthy tissues.
Biochemical and Physiological Effects:
In addition to its immunosuppressive effects, this compound has been shown to have a number of other biochemical and physiological effects. These include the inhibition of cytokine production, the modulation of T-cell function, and the suppression of B-cell activation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide for lab experiments is its specificity for the Janus kinase family of enzymes, which allows for targeted inhibition of immune cell activity. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life.
Future Directions
There are a number of future directions for research on N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide and other Janus kinase inhibitors. These include the development of more selective inhibitors, the identification of new therapeutic applications, and the investigation of potential combination therapies with other immunomodulatory drugs. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in the treatment of autoimmune and inflammatory diseases.
Synthesis Methods
The synthesis of N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves a multistep process that begins with the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide. The resulting product is then reacted with ethyl bromoacetate to form the ethyl ester. This is followed by a reduction step using lithium aluminum hydride to produce the corresponding alcohol, which is then reacted with 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product.
Scientific Research Applications
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have shown promising results in the treatment of these conditions, with this compound demonstrating significant improvements in disease activity and symptom relief.
Properties
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-16-18-17(24-19-16)14-11-13(9-10-15(14)23-4-2)25(21,22)20-12-7-5-6-8-12/h9-12,20H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXTLTVEJFSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.